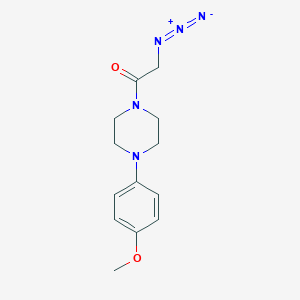

1-(Azidoacetyl)-4-(4-methoxyphenyl)piperazine

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

“1-(Azidoacetyl)-4-(4-methoxyphenyl)piperazine” is a compound that contains an azido group, a piperazine ring, and a methoxyphenyl group . The azido group is a functional group characterized by the formula N3, the piperazine ring is a heterocyclic amine consisting of a six-membered ring containing two nitrogen atoms, and the methoxyphenyl group consists of a phenyl group with a methoxy (OCH3) substituent .

Physical And Chemical Properties Analysis

The physical and chemical properties of “1-(Azidoacetyl)-4-(4-methoxyphenyl)piperazine” would depend on its specific structure . For instance, the presence of the azido group could potentially make the compound reactive, as azides are known to be high-energy compounds .Applications De Recherche Scientifique

- Piperazine derivatives, including the mentioned compound, exhibit antimicrobial activity. Researchers have investigated their potential as antibacterial and antifungal agents. By modifying the piperazine scaffold, scientists aim to develop novel drugs to combat infectious diseases .

- The phenylpiperazine nucleus contributes to antioxidant properties. Researchers have explored its ability to scavenge free radicals and protect cells from oxidative stress. Understanding these mechanisms could lead to applications in health supplements or pharmaceuticals .

- Piperazine-based compounds have been studied for their antihistaminic properties. These molecules may interact with histamine receptors, potentially influencing allergic responses and inflammation. Further research aims to optimize their efficacy and safety .

- Scientists have investigated piperazine derivatives as potential anticancer agents. These compounds may interfere with cancer cell growth, apoptosis, or angiogenesis. By designing ligands that selectively target cancer cells, researchers hope to develop effective therapies .

- Piperazine-containing ligands can bind to DNA and proteins. Their unique structural features allow for specific interactions with biomolecules. Applications include drug delivery systems, gene regulation, and protein targeting .

- Piperazine-based ligands have been explored as catalysts in ROP. By coordinating with metal ions, they facilitate controlled polymerization reactions. These polymers find applications in materials science, drug delivery, and coatings .

Antimicrobial Properties

Antioxidant Activity

Antihistaminic Effects

Anticancer Potential

DNA Binding and Protein Interaction

Catalyst in Ring Opening Polymerization (ROP)

Orientations Futures

Propriétés

IUPAC Name |

2-azido-1-[4-(4-methoxyphenyl)piperazin-1-yl]ethanone |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H17N5O2/c1-20-12-4-2-11(3-5-12)17-6-8-18(9-7-17)13(19)10-15-16-14/h2-5H,6-10H2,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ODYSWRWAJHQPGQ-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)N2CCN(CC2)C(=O)CN=[N+]=[N-] |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H17N5O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

275.31 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-(Azidoacetyl)-4-(4-methoxyphenyl)piperazine | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-(2,4-difluorophenyl)-N-(2-(1-methyl-7-oxo-1H-pyrrolo[2,3-c]pyridin-6(7H)-yl)ethyl)acetamide](/img/structure/B2384665.png)

![2-(2-{[acetyl(methyl)amino]methyl}-1H-benzimidazol-1-yl)-N,N-bis(2-methylpropyl)acetamide](/img/structure/B2384666.png)

![(2S,3As,6aS)-1-[2-[(2-methylpropan-2-yl)oxycarbonylamino]acetyl]-3,3a,4,5,6,6a-hexahydro-2H-cyclopenta[b]pyrrole-2-carboxylic acid](/img/structure/B2384668.png)

![3,6-Diamino-2-(4-chlorobenzoyl)-4-(3,4-dimethoxyphenyl)thieno[2,3-b]pyridine-5-carbonitrile](/img/structure/B2384676.png)

![methyl (2E,4Z)-4-acetyl-5-[(4-methoxyphenyl)methylamino]hexa-2,4-dienoate](/img/structure/B2384677.png)